

Exploring the anti-aging effects of Latifolin on dermal fibroblasts

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Compound of Interest

Compound Name: *Latifolin*

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Latifolin: A Novel Anti-Aging Agent for Dermal Fibroblasts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective anti-aging therapeutics is a cornerstone of dermatological research. A growing body of evidence points to cellular senescence as a key driver of skin aging. Senescent dermal fibroblasts, characterized by irreversible growth arrest and a pro-inflammatory secretome, contribute significantly to the visible signs of aging, including wrinkles and loss of elasticity. **Latifolin**, a natural flavonoid isolated from *Dalbergia odorifera*, has emerged as a promising candidate for mitigating skin aging. This technical guide provides a comprehensive overview of the anti-aging effects of **Latifolin** on human dermal fibroblasts, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

Latifolin exerts its anti-aging effects on human dermal fibroblasts (HDFs) primarily by inhibiting oxidative stress-induced senescence.[1] The core mechanism involves the upregulation of Sirtuin 1 (SIRT1), a key regulator of cellular lifespan, and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1]

Latifolin has been shown to reverse the phenotypic characteristics of senescence in HDFs subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).^[1] This includes a reduction in senescence-associated β-galactosidase (SA-β-gal) activity, a hallmark of senescent cells, and a restoration of cell proliferation.^[1]

Furthermore, **Latifolin** modulates the expression of several key proteins involved in the cell cycle and senescence. It downregulates the expression of senescence markers such as caveolin-1, acetylated-p53 (ac-p53), p21Cip1/WAF1, and p16Ink4α, while also influencing the phosphorylation of retinoblastoma protein (pRb) and the expression of cyclin D1.^{[1][2]} The anti-senescence effects of **Latifolin** are dependent on SIRT1, as inhibition of SIRT1 abrogates these protective effects.^[1]

Beyond the SIRT1/mTOR axis, **Latifolin** also demonstrates antioxidant properties by inhibiting the production of reactive oxygen species (ROS) and reducing the phosphorylation of p38 and JNK, components of the mitogen-activated protein kinase (MAPK) signaling pathway.^{[3][4][5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **Latifolin** on human dermal fibroblasts.

Table 1: Effect of **Latifolin** on Senescence-Associated β-Galactosidase (SA-β-gal) Activity and Cell Proliferation in H₂O₂-Induced Senescent HDFs

Treatment	Concentration	SA-β-gal Positive Cells (%)	Cell Proliferation (%)
Control	-	Data not available	100
H ₂ O ₂	150 μM	Significantly increased	Significantly decreased
Latifolin + H ₂ O ₂	1 μM	Significantly decreased vs H ₂ O ₂	Significantly increased vs H ₂ O ₂
Latifolin + H ₂ O ₂	5 μM	Significantly decreased vs H ₂ O ₂	Significantly increased vs H ₂ O ₂
Latifolin + H ₂ O ₂	10 μM	Significantly decreased vs H ₂ O ₂	Significantly increased vs H ₂ O ₂

Note: Specific numerical values for the percentage of SA-β-gal positive cells and cell proliferation were not provided in the abstract. The table reflects the reported significant changes.

Table 2: Effect of **Latifolin** on the Expression of Senescence-Related Proteins in H₂O₂-Induced Senescent HDFs

Protein	H ₂ O ₂ Treatment	Latifolin Treatment
Caveolin-1	Upregulated	Downregulated
ac-p53	Upregulated	Downregulated
p21Cip1/WAF1	Upregulated	Downregulated
p16Ink4α	Upregulated	Downregulated
pRb	Altered	Restored towards control levels
Cyclin D1	Altered	Restored towards control levels
SIRT1	Downregulated	Upregulated
p-Akt	Upregulated	Downregulated
p-S6K1	Upregulated	Downregulated

Note: This table indicates the directional change in protein expression as reported in the source literature.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-aging effects of **Latifolin** on dermal fibroblasts.

Cell Culture and Induction of Senescence

- Cell Line: Human Dermal Fibroblasts (HDFs).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Induction of Senescence: To induce a senescent phenotype, HDFs are treated with a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically around 150 µM, for a specified

period (e.g., 2 hours). Following the treatment, the cells are washed and cultured in fresh medium.

Senescence-Associated β -Galactosidase (SA- β -gal) Staining

- Principle: This assay identifies senescent cells, which exhibit increased lysosomal mass and activity of β -galactosidase at a suboptimal pH of 6.0.
- Procedure:
 - Wash cultured HDFs in phosphate-buffered saline (PBS).
 - Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
 - Wash the cells again with PBS.
 - Incubate the cells overnight at 37°C (without CO₂) in the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
 - Observe the cells under a microscope and count the percentage of blue-stained (positive) cells.

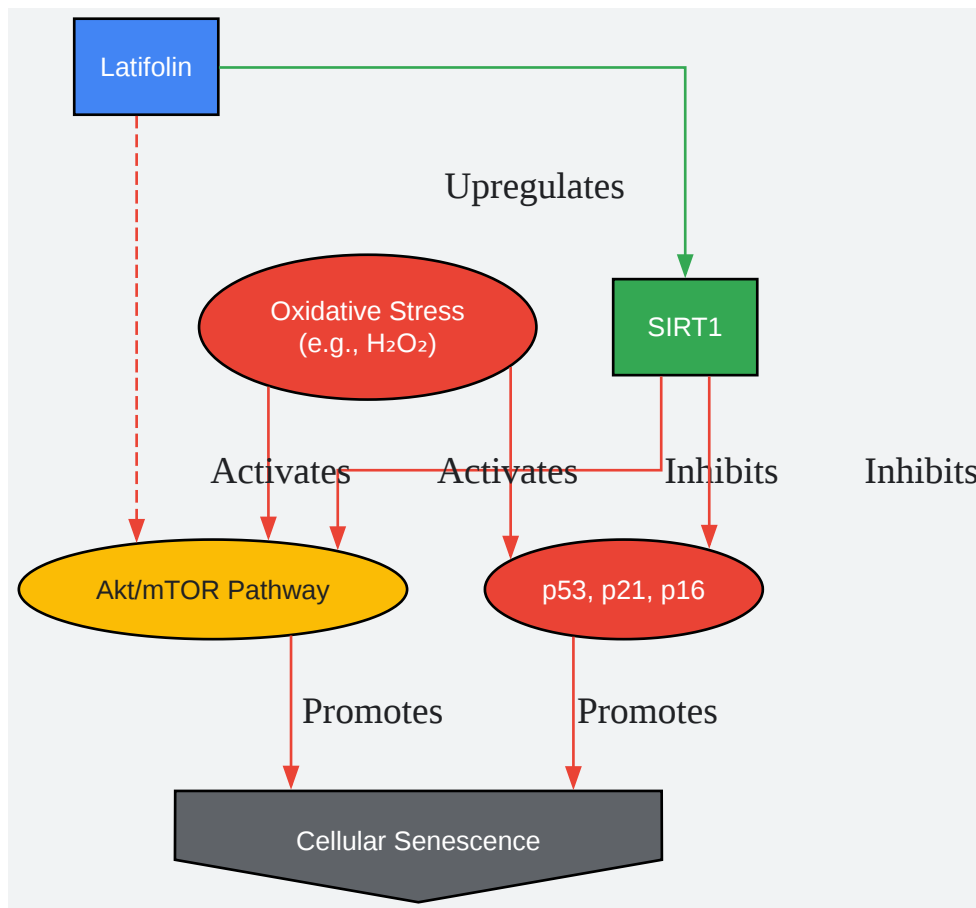
Western Blot Analysis

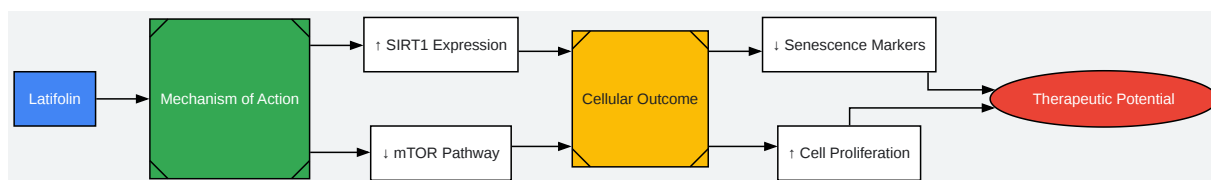
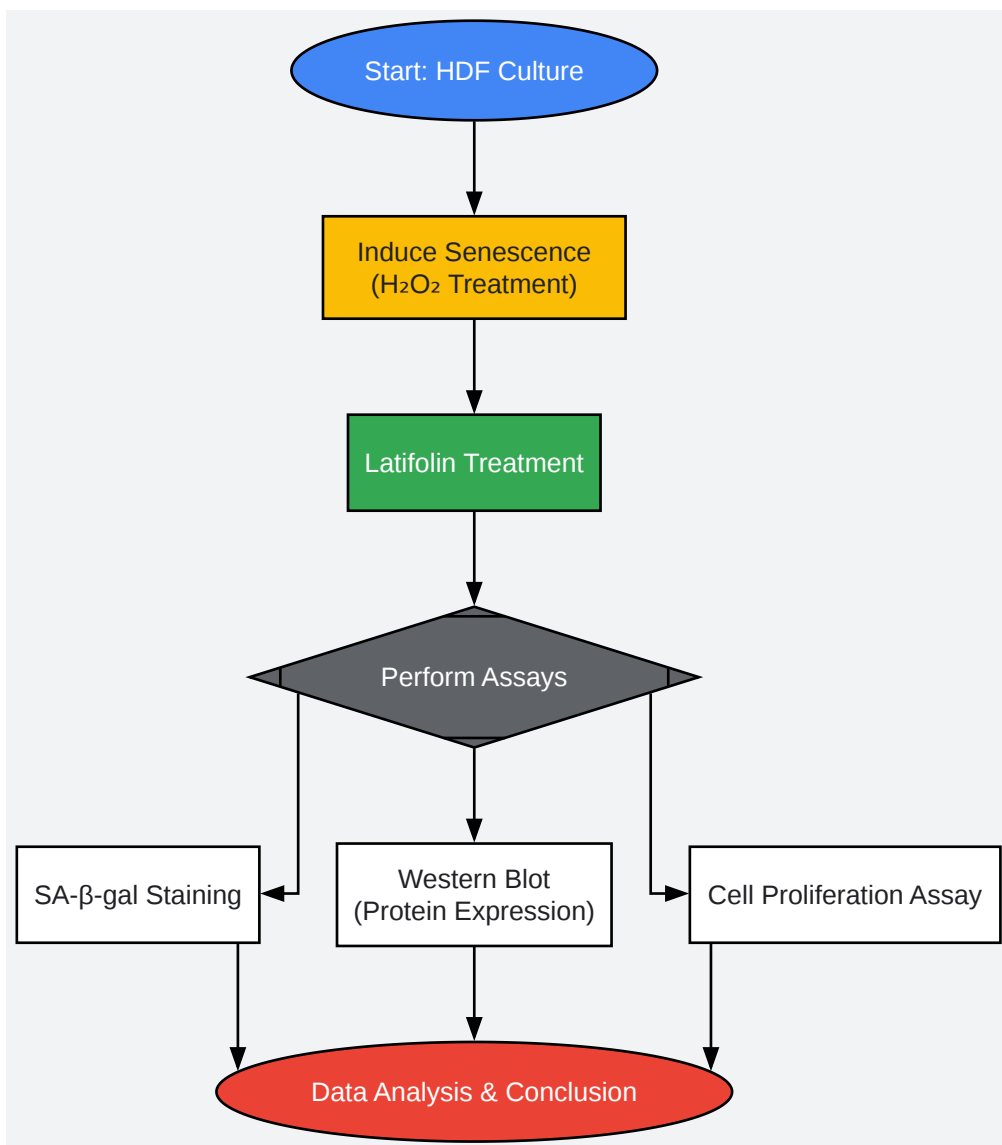
- Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
- Procedure:
 - Lyse the HDFs in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA protein assay kit.

- Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., SIRT1, p53, p21, etc.) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Visualizations

Signaling Pathways





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